molecular formula C19H22N6O3S2 B2802461 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1226443-24-8

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No. B2802461
CAS RN: 1226443-24-8
M. Wt: 446.54
InChI Key: KBFAGNKROUTWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C19H22N6O3S2 and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications

Antifungal Effects

Compounds similar to 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide have been studied for their antifungal properties. Specifically, derivatives of dimethylpyrimidin, such as 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine and 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine, have shown effectiveness against fungi like Aspergillus terreus and Aspergillus niger. These compounds have been identified as potentially useful antifungal agents (Jafar et al., 2017).

Anticonvulsant Properties

Studies have explored the anticonvulsant potential of compounds structurally related to 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide. For example, derivatives synthesized from thiourea and acetylacetone with a scaffold of 4,6-dimethyl-2-thiopyrimidine have shown moderate anticonvulsant activity. These compounds, including the 4-bromophenyl acetamide derivative, demonstrated significant effects in pentylenetetrazole-induced seizures in rats (Severina et al., 2020).

Antibacterial and Antitumor Activity

The derivatives of 4,6-dimethylpyrimidin, similar to the compound , have been synthesized and evaluated for antibacterial and antitumor activities. These compounds have shown promising results against pathogenic bacteria and human cancer cell lines. For instance, some derivatives exhibited moderate to significant cytotoxic and antibacterial activity, highlighting their potential as therapeutic agents (Aggarwal et al., 2014).

Crystal Structure Analysis

Research has also focused on the crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide. These studies provide insights into the molecular conformations and stability of these compounds, which is critical for understanding their biological activity and potential applications (Subasri et al., 2016).

properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S2/c1-12-9-13(2)23-18(22-12)25-19-24-15(11-29-19)10-17(26)21-8-7-14-3-5-16(6-4-14)30(20,27)28/h3-6,9,11H,7-8,10H2,1-2H3,(H,21,26)(H2,20,27,28)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFAGNKROUTWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide

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